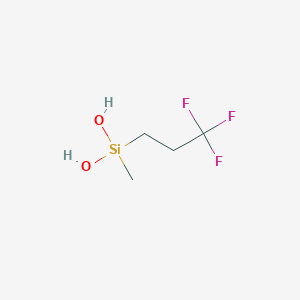

Methyl(3,3,3-trifluoropropyl)silanediol

Description

Structure

3D Structure

Properties

CAS No. |

660-78-6 |

|---|---|

Molecular Formula |

C4H9F3O2Si |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

dihydroxy-methyl-(3,3,3-trifluoropropyl)silane |

InChI |

InChI=1S/C4H9F3O2Si/c1-10(8,9)3-2-4(5,6)7/h8-9H,2-3H2,1H3 |

InChI Key |

HSYLDXYMZWLBLF-UHFFFAOYSA-N |

SMILES |

C[Si](CCC(F)(F)F)(O)O |

Canonical SMILES |

C[Si](CCC(F)(F)F)(O)O |

Other CAS No. |

660-78-6 |

Synonyms |

1-Methyl-1-(3,3,3-trifluoropropyl)silanediol |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Methyl 3,3,3 Trifluoropropyl Silanediol

Condensation Polymerization Mechanisms Involving Methyl(3,3,3-trifluoropropyl)silanediol

Condensation polymerization of silanediols is a fundamental process in silicone chemistry, involving the step-wise reaction of hydroxyl groups to form a siloxane backbone with the elimination of water. While the ring-opening polymerization of cyclosiloxanes is a more commonly documented route for producing high molecular weight Poly[methyl(3,3,3-trifluoropropyl)siloxane], the polycondensation of this compound is also a viable, albeit less reported, synthetic pathway.

The homopolymerization of this compound proceeds through the intermolecular condensation of its silanol (B1196071) (-Si-OH) groups. This reaction involves the formation of a siloxane bond and the liberation of a water molecule. The process continues, leading to the growth of linear polymer chains of Poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS). The general reaction can be represented as follows:

n HO-Si(CH₃)(CH₂CH₂CF₃)-OH → H-[O-Si(CH₃)(CH₂CH₂CF₃)]ₙ-OH + (n-1) H₂O

While detailed studies on the homopolymerization of this specific diol are limited in readily available literature, the principles of silanol condensation are well-established. The reaction is typically driven to completion by the effective removal of water, often through heating under vacuum or azeotropic distillation. The presence of the electron-withdrawing 3,3,3-trifluoropropyl group can influence the reactivity of the silanol groups compared to their non-fluorinated analogs.

The polycondensation of silanols can be catalyzed by a variety of acidic and basic compounds. The choice of catalyst can significantly impact the reaction rate, the final molecular weight of the polymer, and the extent of side reactions, such as the formation of cyclic siloxanes.

Catalyst Types for Silanol Polycondensation:

| Catalyst Type | Examples | Characteristics |

| Brønsted Acids | Sulfuric acid, p-toluenesulfonic acid | Effective but can promote the formation of cyclic byproducts. |

| Brønsted Bases | Potassium hydroxide (B78521) (KOH), ionic phosphazene bases | Strong bases are effective catalysts for silanol condensation. google.com |

| Lewis Acids | Metal salts with weakly coordinating ligands (e.g., triflates) | Can be highly active and may suppress the formation of cyclic siloxanes. |

| Organotin Compounds | Dibutyltin compounds | Commonly used for transesterification and polycondensation reactions. |

For the polycondensation of silanediols, Lewis acids have been shown to be active catalysts that can limit the formation of undesirable cyclic byproducts. researchgate.net The catalytic activity is influenced by the Lewis acidity of the metal cation and the nature of the ligand. researchgate.net

Achieving a desired molecular weight and specific end-group functionality is crucial for tailoring the properties of PMTFPS for various applications. In polycondensation, these parameters are controlled through several strategies:

Stoichiometric Control: The molecular weight of the resulting polymer is highly dependent on the stoichiometry of the reacting monomers. In the case of homopolymerization of a diol, this is less of a factor, but in copolymerizations, the ratio of comonomers is critical.

Reaction Time and Temperature: The extent of polymerization, and thus the molecular weight, increases with reaction time. However, prolonged reaction times at high temperatures can also lead to side reactions like "back-biting," which can produce cyclic species and limit the achievable molecular weight. nih.gov

End-blocking Agents: The introduction of a monofunctional silanol or another reactive species can cap the growing polymer chains, thereby controlling the final molecular weight. This technique also allows for the introduction of specific end-group functionalities. While extensively documented for ROP, where agents are used to quench the reaction and introduce vinyl, hydroxyl, hydrogen, and chloromethyl end groups, similar principles apply to condensation systems. rsc.org

Context of this compound in Ring-Opening Polymerization (ROP) Systems

Ring-opening polymerization (ROP) of cyclic siloxanes is the predominant industrial method for producing high molecular weight PMTFPS. researchgate.net In this context, while not the primary monomer, this compound plays a role as a precursor to initiating species and as a potential comonomer.

Anionic ROP is a common method for synthesizing PMTFPS, typically starting from 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane. This polymerization is initiated by strong bases that react with a source of protons, often residual water or silanols, to form the active silanolate species. This compound can serve as a precursor to such an initiator. The diol can be deprotonated by a strong base (like an organolithium reagent or potassium hydroxide) to form a difunctional silanolate initiator.

This difunctional initiator can then attack the strained cyclic monomer, opening the ring and propagating the polymerization from both ends of the initiator molecule. The use of such initiators allows for the synthesis of polymers with controlled molecular weights and narrow molar mass distributions. researchgate.netresearchgate.net The presence of the electron-withdrawing trifluoropropyl group increases the rate of anionic polymerization compared to non-fluorinated analogues. mdpi.com

Key Initiators and Promoters in Anionic ROP of Fluorinated Cyclosiloxanes:

| Component | Example | Role |

| Initiator | Dilithium (B8592608) diphenylsilanediolate researchgate.netrsc.org | Forms the active silanolate species that initiates polymerization. |

| Promoter | N,N-dimethylformamide (DMF), 1,2-dimethoxyethane (DME) researchgate.netrsc.org | Accelerates the polymerization and can help suppress side reactions. |

This compound can be used in condensation copolymerization with other organosiloxane monomers to create copolymers with tailored properties. By incorporating different siloxane units into the polymer backbone, properties such as thermal stability, solvent resistance, and mechanical strength can be finely tuned.

A notable example is the synthesis of poly(methyl(trifluoropropyl)-diphenyl siloxane) copolymers through the polycondensation of this compound with diphenylsilanediol. nih.gov The introduction of diphenylsiloxane units into the PMTFPS chain has been shown to significantly improve the thermal stability of the resulting polymer. nih.gov This approach demonstrates the utility of this compound as a comonomer in creating advanced fluorosilicone materials.

Furthermore, the principles of ROP can be applied to create copolymers by using a mixture of different cyclosiloxane monomers. For instance, 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane can be copolymerized with vinyl-substituted cyclosiloxanes to introduce crosslinking sites into the polymer. nih.gov

Influence of Initiator Systems on Polymerization Dynamics

The synthesis of high-molecular-weight PTFPMS is typically achieved through the anionic ring-opening polymerization (AROP) of its cyclic precursor, 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F). The choice of initiator is critical in controlling the polymerization process, influencing reaction kinetics, molecular weight, polydispersity, and the prevalence of side reactions.

Tetramethylammonium Silanolate (TMAS): Tetramethylammonium silanolate is a highly active initiator for the AROP of cyclosiloxanes, with reactivity reportedly approaching that of cesium-based initiators. researchgate.net This high activity allows for polymerization to proceed efficiently, and TMAS has been successfully employed in the synthesis of fluoro-methyl-vinyl-silicone (FVMQ) and fluoro-hydrido-methyl-silicone (FHMQ) copolymers. researchgate.net The tetramethylammonium cation is believed to form a less tightly bound ion pair with the propagating silanolate anion, leading to a more reactive "free" anion and thus a faster polymerization rate. A significant advantage of TMAS is its thermal decomposition at elevated temperatures, which can simplify the polymer work-up by eliminating the need for a separate catalyst neutralization step. mdpi.com

n-Butyllithium (n-BuLi): n-Butyllithium is a widely used organolithium initiator for anionic polymerizations, including the AROP of cyclosiloxanes. semanticscholar.org In the case of D3F polymerization, n-BuLi has been shown to be an effective initiator, particularly when used in conjunction with an accelerator. researchgate.net Studies have indicated that the polymerization of D3F with n-BuLi is mild and can achieve high yields of PTFPMS (over 95%). researchgate.net Compared to highly reactive initiators like potassium hydroxide (KOH), which can lead to a fast and difficult-to-control reaction with a significant amount of cyclosiloxane by-products, n-BuLi offers a more controlled polymerization process. researchgate.net The use of n-BuLi allows for the synthesis of high-molecular-weight PTFPMS with a lower incidence of undesirable side reactions. researchgate.net Kinetic studies on the copolymerization of D3F with hexamethylcyclotrisiloxane (D3) using n-BuLi as an initiator have been conducted to understand the reactivity ratios of the monomers. researchgate.net

| Initiator System | Key Characteristics on Polymerization Dynamics of D3F |

| Lithium Silanolate | Effective initiator, often requires a promoter (e.g., THF). Polymerization proceeds via nucleophilic attack of the silanolate anion. |

| Tetramethylammonium Silanolate (TMAS) | Highly active, comparable to cesium-based initiators. researchgate.net Leads to faster polymerization rates due to the formation of more reactive "free" anions. Thermally decomposable, simplifying polymer purification. mdpi.com |

| n-Butyllithium (n-BuLi) | Provides a mild and controlled polymerization of D3F. researchgate.net Achieves high yields (>95%) of high-molecular-weight PTFPMS with fewer by-products compared to more reactive initiators like KOH. researchgate.net |

Other Advanced Chemical Transformations of this compound and its Derivatives

Beyond its role as a monomer for polymerization, this compound and the resulting PTFPMS polymer can be subjected to further chemical modifications to introduce specific functionalities or to be integrated into more complex molecular architectures.

Reactions for Functional Group Introduction or Modification

The modification of polysiloxanes is a key strategy for tailoring their properties for specific applications. Post-polymerization modification techniques allow for the introduction of a wide array of functional groups onto the polymer backbone. semanticscholar.orgnih.govwiley-vch.de For PTFPMS, a common method for introducing functionality is through hydrosilylation reactions. This involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by a platinum complex. For instance, a PTFPMS chain containing vinyl groups can be reacted with a hydrosilane to introduce a variety of functional moieties. Conversely, a hydride-functional PTFPMS can be reacted with an alkene-containing molecule to achieve functionalization. This method has been used to introduce polyether groups onto a polyfluorosiloxane backbone. researchgate.net

The introduction of functional groups can also be achieved by using functional initiators or terminating agents during the polymerization process. This allows for the synthesis of telechelic polymers with reactive groups at the chain ends, which can then be used in subsequent reactions such as chain extension or crosslinking.

Intermediacy in Complex Synthetic Routes

This compound and its derivatives can serve as versatile building blocks in the synthesis of more complex materials, particularly hybrid organic-inorganic structures. The silanol groups of the diol are reactive and can participate in condensation reactions with other organosilicon compounds or metal alkoxides.

One significant application is in the preparation of hybrid materials through sol-gel processes. mdpi.comcsic.esnih.gov In a typical sol-gel process, precursor molecules undergo hydrolysis and condensation reactions to form a three-dimensional network. By incorporating this compound or its derivatives into a sol-gel formulation, the unique properties of the fluorinated siloxane component, such as hydrophobicity and low surface energy, can be imparted to the final hybrid material. nih.gov These hybrid materials can find applications as coatings, sealants, and in the fabrication of functional surfaces. mdpi.comrsc.org

Furthermore, polysiloxanes derived from this diol can act as precursors for creating advanced materials. For example, functionalized PTFPMS can be used to create well-defined hybrid nanodiscs and other complex architectures. rsc.org The ability to precisely control the structure and functionality of these siloxane-based materials opens up possibilities for their use in a wide range of advanced applications.

Role in Fluorosilicone Polymer and Material Science

Methyl(3,3,3-trifluoropropyl)silanediol as a Monomer Unit for High-Performance Elastomers

This compound is a foundational monomer in the synthesis of high-performance fluorosilicone elastomers. Its unique molecular structure, which combines a methyl group, a 3,3,3-trifluoropropyl group, and two reactive hydroxyl (-OH) groups on a single silicon atom, makes it a crucial building block for poly[(3,3,3-trifluoropropyl)methylsiloxane] (PMTFPS). researchgate.netnih.gov This polymer is the backbone of most commercial fluorosilicone rubbers.

The synthesis of these elastomers can occur through the condensation polymerization of this compound. researchgate.net In this process, the hydroxyl groups of the silanediol (B1258837) molecules react with each other, eliminating water and forming siloxane bonds (-Si-O-Si-), which create the long polymer chains. The presence of the 3,3,3-trifluoropropyl side group is critical; it imparts unique properties to the resulting elastomer, including low surface energy, chemical stability, and resistance to non-polar solvents. ontosight.ai The incorporation of this monomer allows for the creation of elastomers that can perform under extreme conditions where conventional silicone or organic elastomers would fail. dow.com Stereoregular polymers of poly{methyl(3,3,3-trifluoropropyl)siloxane} can be synthesized to have a sufficient degree of stereoregularity, which, when cross-linked, results in an elastomer with a melting transition that enables strain-induced crystallization under typical use conditions. googleapis.com

Table 1: Key Properties Imparted by the Monomer Unit

| Feature of Monomer | Resulting Property in Elastomer | Significance |

|---|---|---|

| 3,3,3-trifluoropropyl group | High chemical and solvent resistance | Essential for applications in aerospace, automotive, and chemical industries. nih.gov |

| Siloxane Backbone | High thermal stability and flexibility at low temperatures | Allows for a wide operational temperature range. |

| Diol (-OH) functionality | Enables condensation polymerization | Provides a direct route to forming the linear fluorosilicone polymer. researchgate.net |

Development of Fluorosilicone Rubber (FSR) Systems

Fluorosilicone Rubber (FSR) is a specialized synthetic elastomer distinguished by the presence of trifluoropropyl groups attached to the silicone backbone. sinosil.com The development of advanced FSR systems relies heavily on the polymerization of monomers like this compound or its cyclic equivalent, 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane (B1260393) (D3F). nih.gov These systems are designed to combine the high and low-temperature stability of silicone with the fuel, oil, and solvent resistance conferred by fluorination. dow.com

The resulting linear polymer, poly[(3,3,3-trifluoropropyl)methylsiloxane], is the unvulcanized, raw form of FSR. nih.gov To achieve its elastomeric properties, this linear polymer must be cross-linked. This is typically accomplished by copolymerizing the primary fluorosiloxane monomer with a small amount of a vinyl-containing siloxane, such as 1,3,5,7-tetramethyl tetravinylcyclotetrasiloxane (D4Vi). researchgate.net The vinyl groups provide reactive sites for vulcanization (cross-linking), which transforms the gummy linear polymer into a durable, elastic three-dimensional network.

The unique properties of FSR make it an ideal material for sealing applications in the aerospace, automotive, and petrochemical industries. nih.govsinosil.com Its ability to maintain elasticity and sealing force while immersed in harsh fluids like jet fuels, engine oils, and hydraulic fluids is a direct result of the trifluoropropyl side chains introduced by its monomer units. dow.com

Contribution to Advanced Sealant and Coating Technologies

The unique chemical characteristics derived from this compound make it a vital component in the formulation of advanced sealant and coating technologies. Polymers synthesized from this monomer, notably poly[(3,3,3-trifluoropropyl)methylsiloxane], serve as the base for high-performance sealants and protective coatings. nih.govresearchgate.net

The fluorine atoms in the trifluoropropyl group are key to the performance of these materials. They create a low surface energy, which imparts hydrophobicity (water repellency) and oleophobicity (oil repellency). This makes the coatings effective as release agents and anti-fouling surfaces. researchgate.netontosight.ai Furthermore, the fluorination enhances chemical stability and resistance to degradation, allowing these sealants and coatings to be used in harsh chemical environments. ontosight.ai

Key applications include:

Aerospace Sealants: Used to seal fuel tanks and hydraulic systems, where resistance to jet fuel and extreme temperatures is paramount. nih.gov

Automotive Gaskets and Seals: Provides durable sealing in contact with engine oils, transmission fluids, and fuels. dow.com

Protective Coatings: Applied to surfaces to protect against corrosion, moisture, and chemical attack. nih.gov

Release Coatings: Used in molding and manufacturing processes where non-stick surfaces are required. nih.gov

The flexibility of the siloxane chain ensures that these sealants and coatings remain effective over a broad temperature range, resisting cracking at low temperatures and degradation at high temperatures. researchgate.net

Synthesis of Block Copolymers and Multiblock Architectures

This compound is not only used to create homopolymers but also serves as a monomer for the synthesis of more complex polymer structures, such as block copolymers and multiblock architectures. researchgate.net These advanced materials are designed to combine the desirable properties of fluorosilicones with those of other polymers, leading to materials with tailored performance characteristics.

Block copolymers consist of two or more distinct homopolymer chains linked together. researchgate.net By incorporating a block of poly[(3,3,3-trifluoropropyl)methylsiloxane] into a larger polymer structure, material scientists can introduce properties like solvent resistance, low-temperature flexibility, and low surface energy into materials that may otherwise lack them.

For example, research has demonstrated the synthesis of poly[methyl(trifluoropropyl)siloxane-co-silphenylenesiloxane] and poly(methyl(trifluoropropyl)-diphenyl siloxane) through the condensation polymerization of this compound with other corresponding diols like diphenylsilanediol. researchgate.net The resulting copolymers exhibit a unique combination of properties. The fluorosiloxane blocks provide flexibility and chemical resistance, while the silphenylene or diphenylsiloxane blocks can enhance thermal stability and mechanical strength. This approach allows for the fine-tuning of material properties for highly specific and demanding applications. The structure of these copolymers can range from simple linear ABA triblocks to more complex (AB)n multiblock arrangements. researchgate.netuwaterloo.ca

Function as a Chain Extender or Crosslinker Precursor in Polymer Networks

In the context of polymer networks, this compound plays a dual role, functioning fundamentally as a chain-building monomer that is a precursor to the final cross-linked network.

As a difunctional molecule with two hydroxyl groups, the silanediol is a classic example of a monomer used in step-growth or condensation polymerization to build linear polymer chains. Each reaction of a diol with another extends the polymer chain, a process that can be viewed as chain extension.

While the silanediol itself is not a cross-linker (a molecule that connects two or more polymer chains), it is the essential precursor to the polymer that will ultimately be cross-linked. The linear poly[(3,3,3-trifluoropropyl)methylsiloxane] chains must be formed first. To create a thermoset elastomer, these chains are then chemically linked together. This cross-linking is typically achieved by incorporating a small number of "curable" groups into the polymer backbone during the initial polymerization. As mentioned previously, vinyl groups are commonly used for this purpose. nih.govresearchgate.net Once the linear fluorosilicone polymer is synthesized, a curing agent is added that reacts with these vinyl groups, forming covalent bonds between the long polymer chains and creating the robust, three-dimensional elastomer network. Therefore, the silanediol is a precursor to the chains that form the network, rather than the cross-linking agent itself. nih.govfrontiersin.org

Degradation Pathways and Environmental Mechanistic Studies of Methyl 3,3,3 Trifluoropropyl Silanediol

Hydrolytic Degradation of Fluorosilicone Polymers Leading to Methyl(3,3,3-trifluoropropyl)silanediol

Fluorosilicone polymers, such as Poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), are valued for their chemical resistance and stability. However, under certain environmental conditions, they are susceptible to hydrolytic degradation. This process involves the cleavage of the siloxane (Si-O-Si) bonds that form the polymer backbone.

The degradation of the PTFPMS polymer chain leads to the formation of smaller, water-soluble molecules. The primary monomeric degradation product is this compound. This transformation occurs as water molecules attack the siloxane linkage, breaking the polymer into its constituent units. Research has confirmed that the hydrolysis of silicone polymers yields silanediols as the principal products. nlc-bnc.ca The degradation can also produce cyclic siloxanes, such as 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F), which can further hydrolyze to the corresponding silanediol (B1258837). researchgate.net

| Precursor Polymer | Primary Degradation Product |

|---|---|

| Poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS) | This compound |

Mechanistic Investigations of Si-O and Si-C Bond Hydrolysis in Silanediols

The formation and subsequent transformation of this compound are governed by the hydrolysis of silicon-oxygen (Si-O) and silicon-carbon (Si-C) bonds. These two pathways have vastly different energetic requirements and mechanisms.

Si-O Bond Hydrolysis: The cleavage of the Si-O-Si bond in the parent polymer is the more facile of the two processes. This reaction is susceptible to catalysis by both acids and bases. unm.edu Theoretical studies have shown that under acidic conditions, the reaction is initiated by the protonation of the siloxane oxygen atom. researchgate.net This protonation makes the silicon atom more electrophilic and thus more vulnerable to nucleophilic attack by a water molecule. researchgate.net The energy barrier for this reaction is significantly lowered by the presence of hydrogen-bonding networks involving water or silanol (B1196071) groups, which help to transfer protons and stabilize the transition state. researchgate.net Under basic conditions, the mechanism involves the direct attack of a hydroxide (B78521) ion on the silicon atom. unm.edu

Si-C Bond Hydrolysis: The Si-C bond is considerably more stable and resistant to hydrolysis under typical environmental conditions. Its cleavage generally requires more forceful conditions. However, the formation of silanetriols from silanediols in some biodegradation studies suggests that Si-C bond cleavage can occur, likely facilitated by enzymatic processes. This indicates a potential pathway for the further breakdown of this compound in the environment, although it is considered a much slower and less common process than Si-O bond hydrolysis.

| Bond Type | General Reactivity to Hydrolysis | Common Catalysts | Mechanism Notes |

|---|---|---|---|

| Si-O (Siloxane) | Relatively susceptible | Acids (H+), Bases (OH-) | Acid-catalyzed pathway involves protonation of oxygen; base-catalyzed involves direct nucleophilic attack on silicon. unm.eduresearchgate.net |

| Si-C | Highly stable | Requires harsh conditions or enzymatic action | Generally resistant to simple hydrolysis; cleavage is not a primary abiotic degradation pathway in the environment. |

Environmental Fate Considerations within Research Frameworks

The study of this compound's environmental fate is framed by its persistence, mobility, and potential for bioaccumulation. As a degradation product of fluorosilicones, its presence is linked to the disposal and breakdown of these materials. fiu.edu

Siloxanes as a class of compounds are known to be persistent and widespread in the environment, particularly in aquatic systems and sediments. mst.dk Research into the fate of fluorosilicone degradation products is ongoing, but initial studies provide some key parameters. For instance, in specific digestion experiments where silanediols were detected, the degradation half-lives of the parent compounds ranged from 33.7 to 57.7 days. While specific data for this compound is limited, this provides a baseline for the persistence of related fluorinated siloxane materials.

Environmental risk assessments for chemicals like siloxanes often focus on their persistence, bioaccumulation potential, and toxicity (PBT). pops.int Some cyclic siloxanes have been identified as substances of very high concern (SVHCs) in the EU due to their PBT properties. pops.int Although this compound is a linear silanol and not a cyclic siloxane, its status as a persistent degradation product necessitates further investigation into its long-term environmental behavior and potential for accumulation in soil and aquatic organisms. mst.dk

| Parameter | Finding/Consideration | Context |

|---|---|---|

| Persistence | Parent fluorosilicones show half-lives of 33.7-57.7 days in some digestion studies. | Indicates that the precursor materials can persist in the environment, leading to a sustained release of degradation products like silanediols. |

| Mobility | As a silanediol, it is more water-soluble than the parent polymer. | Increased solubility suggests a potential for transport in aqueous environmental compartments. |

| Bioaccumulation | Data is limited; however, some related siloxanes (e.g., D4) have high bioconcentration factors. mst.dk | Further research is needed to determine the specific bioaccumulation potential of this compound. |

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Methyl(3,3,3-trifluoropropyl)silanediol and its corresponding polymer, poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS). Multinuclear NMR analysis provides detailed information about the chemical environment of each type of nucleus in the molecule. researchgate.netrsc.org

¹H NMR: The proton NMR spectrum is used to identify the organic moieties attached to the silicon atom. For PMTFPS, characteristic signals include those for the methyl protons (Si-CH₃) at approximately 0.3 ppm, the methylene (B1212753) protons adjacent to the silicon atom (Si-CH₂–) around 0.8 ppm, and the methylene protons adjacent to the trifluoromethyl group (–CH₂-CF₃) at about 2.2 ppm. nih.gov The hydroxyl protons (Si-OH) of the monomeric silanediol (B1258837) would be expected to appear as a broad signal, the position of which is dependent on concentration and solvent.

¹³C NMR: Carbon-13 NMR provides further confirmation of the carbon skeleton. The spectrum would show distinct signals for the methyl carbon (Si-C H₃), and the two methylene carbons of the trifluoropropyl group (Si-C H₂-C H₂-CF₃), as well as the carbon of the trifluoromethyl group (-C F₃), which would exhibit splitting due to coupling with fluorine.

¹⁹F NMR: Fluorine-19 NMR is highly specific for the trifluoromethyl group. A single signal, typically a triplet due to coupling with the adjacent methylene protons, is expected. For instance, in a related compound, 4,4,4-trifluorobutyl-1-ol, the ¹⁹F NMR signal appears at -66.5 ppm (t, J = 10.9 Hz). rsc.org This provides a clear and unambiguous confirmation of the presence and integrity of the fluorinated side chain.

²⁹Si NMR: Silicon-29 NMR is particularly powerful for analyzing the silicon backbone of both the monomer and the resulting polysiloxane. rsc.org For the silanediol monomer, a single resonance would be expected. In the case of its polymer, PMTFPS, the chemical shifts are sensitive to the local environment of the silicon atoms. For example, in copolymers, distinct signals can be observed for different siloxane units. The chemical shift for the repeating methyl(3,3,3-trifluoropropyl)siloxane unit in a copolymer has been observed around -20.0 ppm, with stereoisomers causing additional signals at -20.1 and -20.3 ppm. rsc.orgnih.gov

| Nucleus | Group | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Si-CH₃ | 0.3 | nih.gov |

| ¹H | Si-CH₂- | 0.8 | nih.gov |

| ¹H | -CH₂-CF₃ | 2.2 | nih.gov |

| ²⁹Si | -(CF₃CH₂CH₂) (CH₃)Si-O- | -20.0 to -20.3 | rsc.orgnih.gov |

Vibrational Spectroscopy Applications (e.g., Fourier Transform Infrared Spectroscopy, FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is routinely used to confirm the presence of key functional groups in both the silanediol monomer and its polymer. researchgate.netrsc.org For this compound, a prominent broad absorption band would be observed in the region of 3200-3700 cm⁻¹ corresponding to the O-H stretching of the silanol (B1196071) (Si-OH) groups. researchgate.net The C-H stretching of the methyl and methylene groups typically appears around 2900-3000 cm⁻¹. Strong absorption bands associated with the C-F stretching of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.

Upon polymerization to PMTFPS, the broad Si-OH band disappears and is replaced by a strong, broad absorption band around 1000-1100 cm⁻¹, which is characteristic of the Si-O-Si stretching of the siloxane backbone. The other characteristic bands for the organic side chains remain.

| Wavenumber (cm⁻¹) | Functional Group | Compound | Reference |

|---|---|---|---|

| 3200-3700 (broad) | O-H stretch (silanol) | Monomer | researchgate.net |

| 2900-3000 | C-H stretch | Monomer & Polymer | rsc.org |

| 1100-1350 | C-F stretch | Monomer & Polymer | rsc.org |

| 1000-1100 (strong, broad) | Si-O-Si stretch | Polymer | rsc.org |

Chromatographic Methods for Purity Assessment and Polymer Analysis (e.g., Gel Permeation Chromatography, GPC; Gas Chromatography)

Chromatographic techniques are essential for assessing the purity of the this compound monomer and for characterizing the molecular weight and molecular weight distribution of the resulting polymer. researchgate.net

Gas Chromatography (GC): GC is an effective method for determining the purity of the volatile silanediol monomer. It can separate the target compound from starting materials, solvents, and side-products. The interaction of silanol groups with standard GC columns can sometimes lead to peak tailing, but specialized columns or derivatization techniques can mitigate this issue. google.comscience.gov Chemical reaction-headspace GC has also been developed as a sensitive method for quantifying silanol group content. nih.gov

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the molecular weight (MW) and polydispersity index (PDI) of PMTFPS. rsc.orgnih.gov The polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel. nih.gov Larger molecules elute faster than smaller ones. By calibrating with standards of known molecular weight, the average molecular weight (Mn, Mw) and the breadth of the molecular weight distribution (PDI = Mw/Mn) can be accurately determined. epa.gov This is critical as these parameters significantly influence the physical and mechanical properties of the final fluorosilicone material.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA; Differential Scanning Calorimetry, DSC)

Thermal analysis techniques are used to evaluate the thermal stability and phase transitions of the polymers derived from this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of PMTFPS. rsc.orgnih.gov The degradation of PMTFPS in an inert atmosphere typically occurs in a single step via a "back-biting" mechanism, where the polymer chain depolymerizes to form volatile cyclic siloxanes. nih.gov The onset temperature of decomposition and the temperature of maximum weight loss are key indicators of thermal stability. For example, the temperature for 5% mass loss (Td5) for a PMTFPS sample was reported to be 345 °C under a nitrogen atmosphere. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. nih.gov For amorphous or semi-crystalline polymers like PMTFPS, DSC is primarily used to determine the glass transition temperature (Tg), which is the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This is a critical property for fluorosilicones, as they are often valued for their low-temperature flexibility. rsc.org The Tg for fluorosilicone rubber has been measured at approximately -96.6 °C, indicating excellent performance at low temperatures. nih.gov

| Technique | Parameter | Typical Value | Reference |

|---|---|---|---|

| TGA | Temperature at 5% Mass Loss (Td5) | 345 °C (in N₂) | nih.gov |

| TGA | Temperature of Max. Degradation Rate | 404 °C (in N₂) | nih.gov |

| DSC | Glass Transition Temperature (Tg) | -96.6 °C | nih.gov |

Mass Spectrometry for Molecular Structure Confirmation and Degradation Product Identification

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of the monomer and for identifying the structure of fragments and degradation products. epa.gov

For the monomer, a soft ionization technique like Electrospray Ionization (ESI) could be used to observe the molecular ion and confirm its exact mass. nih.gov

More commonly, MS is coupled with other techniques to analyze complex mixtures. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is particularly valuable for studying the thermal degradation mechanism of PMTFPS. researchgate.netrsc.orgnih.gov In this technique, the polymer is heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by GC and then identified by MS. nih.gov Studies on PMTFPS have shown that the primary degradation products are cyclic siloxanes, such as 1,3,5,7-tetrakis(3,3,3-trifluoropropylmethyl)cyclotetrasiloxane (F₄), confirming the "back-biting" degradation pathway. rsc.orgnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to predict molecular properties and reaction mechanisms. nih.gov These calculations provide detailed information about the electronic structure of Methyl(3,3,3-trifluoropropyl)silanediol, which is fundamental to its reactivity.

Key parameters that can be derived from these calculations include bond lengths, bond angles, electrostatic potential, and atomic charges. While specific computational studies exclusively on this compound are not widely detailed in the literature, principles can be drawn from calculations on related organosilicon and fluorinated compounds. For instance, ab initio calculations have been used to optimize the geometry of related fluorosilicone polymers and cyclosiloxanes. researchgate.net

Bond Length and Bond Angle: Quantum calculations can predict the equilibrium geometry of the molecule. The Si-O bond lengths in silanols are crucial for understanding their condensation chemistry. The presence of the electron-withdrawing 3,3,3-trifluoropropyl group is expected to influence the bond lengths and angles around the silicon atom compared to a non-fluorinated analogue like methylsilanediol. A calculated Si-O-Si bond angle of 132.0(7)° has been reported for a related methyl(trifluoropropyl)siloxane cyclic tetramer, which agrees well with experimental values. researchgate.net

Electrostatic Potential: The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MESP map illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively.

For this compound, the MESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the two hydroxyl (-OH) groups, indicating these are electron-rich sites and likely to act as proton acceptors or coordinate to electrophiles. nih.gov

Positive Potential (Blue): Localized around the hydrogen atoms of the hydroxyl groups, making them acidic and prone to attack by nucleophiles. The electron-withdrawing nature of the fluorine atoms would likely enhance the positive potential on these protons. nih.gov

Neutral/Near-Zero Potential (Green): Typically found over the carbon backbone. nih.gov

The topography of the MESP is characterized by critical points (CPs), where the gradient of the potential is zero. mdpi.com Local minima, or (3, +3) CPs, are indicative of electron-rich areas like lone pairs. mdpi.com

Table 1: Interpreting Molecular Electrostatic Potential (MESP) Maps

| Color Region | Electrostatic Potential | Interpretation | Predicted Location on this compound |

|---|---|---|---|

| Red | Negative | High electron density; site for electrophilic attack. nih.gov | Around the Oxygen atoms of the -OH groups. |

| Blue | Positive | Low electron density; site for nucleophilic attack. nih.gov | Around the Hydrogen atoms of the -OH groups. |

Molecular Modeling of Polymerization and Degradation Processes

Molecular modeling and simulation are essential for understanding the complex processes of polymerization and degradation at a molecular level. mdpi.com These techniques can model the dynamic behavior of molecules, predict reaction pathways, and elucidate the mechanisms governing material properties.

The primary route to forming polymers from silanediols is through condensation polymerization, where Si-OH groups react to form Si-O-Si (siloxane) linkages. This compound serves as a monomer or precursor for poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS). researchgate.netepa.gov

Modeling Polymerization: Molecular modeling can simulate the anionic ring-opening polymerization (ROP) of cyclosiloxanes like 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane (B1260393) (D3F), a common industrial route to PMTFPS. rsc.orgnih.gov Simulations can investigate:

The role of initiators, such as dilithium (B8592608) diphenylsilanediolate, and promoters in controlling the polymerization kinetics. rsc.org

The reaction pathways that lead to the formation of linear polymers versus unwanted cyclic by-products.

The influence of reaction conditions on the molecular weight distribution of the final polymer. epa.gov

Modeling Degradation: The thermal stability and degradation pathways of fluorosilicones like PMTFPS are critical for their application in harsh environments. ontosight.ai Molecular modeling can be used to explore the mechanisms of degradation. For PMTFPS, two primary degradation pathways have been identified:

SiO Rearrangement: A reaction occurring in the middle of the polymer chain. researchgate.net

"Back-biting": A reaction initiated from the chain end, where the terminal silanol (B1196071) group attacks the siloxane backbone, leading to the formation of cyclic monomers like cyclotrisiloxane. researchgate.net

Computational models have shown that PMTFPS with silanol terminal groups—the very structure present in this compound after initial condensation—is more susceptible to degradation via the "back-biting" mechanism. researchgate.net Molecular simulations can model the transition states and energy barriers associated with this process, providing a quantitative understanding of the polymer's stability.

Structure-Reactivity Relationship Studies

The chemical structure of this compound dictates its reactivity. The molecule's unique combination of a methyl group, a fluorinated propyl group, and two hydroxyl groups attached to a central silicon atom creates a distinct reactivity profile. ontosight.ai

The structure-reactivity relationship can be understood by considering the influence of each functional group:

Hydroxyl (-OH) Groups: These are the most reactive sites on the molecule. They are responsible for the condensation reactions that lead to the formation of polysiloxanes. The acidity of these silanol groups is enhanced by the electron-withdrawing trifluoropropyl group, influencing the rate and equilibrium of the condensation process.

The relationship between structure and reactivity is also evident in the HOMO-LUMO energy gap. nih.gov A smaller energy gap generally implies higher reactivity. Quantum chemical calculations can determine this gap, with the Highest Occupied Molecular Orbital (HOMO) likely localized on the electron-rich oxygen atoms and the Lowest Unoccupied Molecular Orbital (LUMO) distributed around the silicon and the acidic protons. nih.gov This distribution indicates the susceptibility of the molecule to electrophilic and nucleophilic attack at these specific sites.

Table 2: Summary of Structure-Reactivity Relationships

| Structural Feature | Influence on Reactivity |

|---|---|

| Si-OH (Silanol) Groups | Primary sites for condensation polymerization; acidity influenced by adjacent groups. |

| -CF₃ Group | Increases the acidity of silanol protons; enhances thermal and chemical stability of the Si-C bond and resulting polymer. ontosight.ai |

| Amphiphilic Nature | The combination of the hydrophobic trifluoropropyl group and hydrophilic hydroxyl groups influences interfacial behavior and solubility. ontosight.ai |

Future Research Directions and Emerging Areas in Organosilicon Chemistry Involving Methyl 3,3,3 Trifluoropropyl Silanediol

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient, scalable, and environmentally friendly synthetic methods is a key challenge in organosilicon chemistry. cfsilicones.com Future research will likely focus on moving beyond traditional synthetic pathways to more sustainable alternatives for producing Methyl(3,3,3-trifluoropropyl)silanediol and its derivatives.

Current industrial production of related organosilicon monomers often relies on the Müller-Rochow direct process, which can be energy-intensive. mdpi.com A significant area of future research will be the exploration of greener synthesis routes. This could involve the development of novel catalytic systems for the direct synthesis of functionalized silanes under milder conditions. numberanalytics.com An easy and versatile method for preparing molecular alkoxysilanols from silicon tetraacetate and alcohols, followed by hydrolysis, has been reported, offering a potential route that avoids the use of base or organic solvents. researchgate.net

Another avenue for sustainable methodologies lies in the use of biocatalysis. While still a nascent field in organosilicon chemistry, the enzymatic formation of Si-C bonds is an area of growing interest that could lead to highly selective and environmentally benign syntheses. longdom.org Research into enzymes capable of catalyzing the formation of precursors to this compound could revolutionize its production.

| Research Direction | Potential Advantages | Key Challenges |

| Greener Catalytic Systems | Milder reaction conditions, reduced energy consumption, higher selectivity. numberanalytics.com | Catalyst stability and cost, scalability of the process. cfsilicones.com |

| Biocatalysis | High selectivity, use of renewable resources, environmentally benign. longdom.org | Identifying and engineering suitable enzymes, reaction kinetics. |

| Alternative Precursors | Avoiding hazardous reagents, potentially lower cost. | Availability and synthesis of alternative precursors. |

Advanced Polymer Architectures and Functional Materials

This compound is a key building block for poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS), a fluorosilicone with excellent resistance to oil, fuel, and extreme temperatures. nih.govresearchgate.net Future research will likely focus on creating more complex and functional polymer architectures derived from this silanediol (B1258837) to develop advanced materials with tailored properties.

The construction of complex polymer architectures with well-defined topology, composition, and functionality is a major goal in modern polymer science. nih.gov For PMTFPS, this could involve the synthesis of block copolymers, star polymers, and dendritic structures. These advanced architectures can lead to materials with unique self-assembly properties, enhanced mechanical strength, and novel responsive behaviors. Anionic ring-opening polymerization (ROP) of cyclosiloxane monomers derived from this compound is a common method for synthesizing PMTFPS. nih.govrsc.org Future work could explore controlled/"living" polymerization techniques to achieve precise control over polymer chain length and architecture. epa.gov

Furthermore, the incorporation of other functional groups into the polymer backbone or as side chains can impart new functionalities. For example, creating hybrid organic-inorganic polymers by copolymerizing this compound-derived monomers with organic monomers could lead to materials with a unique combination of properties, such as the flexibility of silicones and the strength of engineering plastics. longdom.org These materials could find applications in aerospace, electronics, and biomedical devices. numberanalytics.comlongdom.org

| Polymer Architecture | Potential Properties and Applications |

| Block Copolymers | Self-assembly into ordered nanostructures for applications in lithography and separation membranes. |

| Star Polymers | Lower viscosity compared to linear polymers of the same molecular weight, useful as high-performance lubricants and processing aids. researchgate.net |

| Dendrimers/Hyperbranched Polymers | Highly branched structures with a high density of functional groups, suitable for catalysis and drug delivery applications. longdom.org |

| Hybrid Organic-Inorganic Polymers | Combination of flexibility, thermal stability, and mechanical strength for advanced coatings and composites. longdom.org |

Mechanistic Understanding of Complex Reaction Systems

A deeper mechanistic understanding of the polymerization and condensation reactions involving this compound is crucial for optimizing reaction conditions and controlling material properties. The tendency of silanols to undergo spontaneous condensation is a key step in the formation of silicones. researchgate.net

Future research should focus on detailed kinetic and mechanistic studies of the anionic ring-opening polymerization of cyclosiloxanes derived from this silanediol. rsc.org Understanding the role of initiators, promoters, and solvents can help to suppress side reactions like "back-biting," leading to polymers with narrower molecular weight distributions and higher yields. epa.gov Computational modeling and advanced spectroscopic techniques could be employed to elucidate reaction intermediates and transition states.

The self-assembly of silanols through hydrogen bonding is another area ripe for investigation. researchgate.net Understanding how the trifluoropropyl group influences the hydrogen bonding networks of this compound could provide insights into the pre-organization of monomers before polymerization and the final properties of the resulting materials. This knowledge could be leveraged to control the stereochemistry of the resulting polysiloxanes, leading to materials with enhanced crystallinity and unique properties. researchgate.net

Applications in Specialized Chemical Synthesis and Catalysis

The unique properties of organosilicon compounds make them valuable as reagents, intermediates, and catalysts in organic synthesis. numberanalytics.combohrium.com The silanol (B1196071) groups in this compound, with their acidity enhanced by the electron-withdrawing trifluoromethyl group, present opportunities for its use in catalysis. researchgate.net

Future research could explore the use of this silanediol and its derivatives as organocatalysts. Silanols have been shown to be active in promoting reactions such as the Diels-Alder reaction. researchgate.net The enhanced acidity of the silanol protons in this compound could make it a more effective catalyst for a range of acid-catalyzed reactions. Furthermore, the development of chiral versions of this silanediol could open up possibilities in asymmetric catalysis.

In specialized chemical synthesis, this compound can serve as a precursor for a variety of functionalized organosilicon compounds. Its diol functionality allows for the straightforward introduction of other chemical moieties, leading to the creation of novel building blocks for complex molecular architectures. These could find use in the synthesis of pharmaceuticals and advanced materials. numberanalytics.com The development of microporous and mesoporous materials from organosilicon precursors is an active area of research, and functionalized silanediols could be used to create novel structured catalysts and adsorbents. mdpi.com

| Application Area | Potential Role of this compound |

| Organocatalysis | As a hydrogen-bond donor catalyst for reactions like aldol (B89426) and Michael additions. researchgate.net |

| Asymmetric Catalysis | Chiral derivatives could be used as catalysts for enantioselective transformations. |

| Synthesis of Functional Materials | Precursor to microporous materials for catalysis and separation. mdpi.com |

| Pharmaceutical Synthesis | As a building block for complex, fluorine-containing drug molecules. numberanalytics.com |

Q & A

Basic: What are the standard synthetic routes for Methyl(3,3,3-trifluoropropyl)silanediol in laboratory settings?

This compound is typically synthesized via hydrolysis-polycondensation of dichloro(methyl)(3,3,3-trifluoropropyl)silane (CAS: 675-62-7). This precursor undergoes controlled hydrolysis in aqueous or alcoholic media, followed by acid- or base-catalyzed condensation to form siloxane bonds. The reaction conditions (e.g., solvent polarity, pH, and temperature) must be optimized to minimize side reactions, such as cyclization or incomplete hydrolysis. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the silanediol .

Advanced: How does the choice of polymerization method (e.g., anionic vs. cationic ring-opening polymerization) affect the molecular weight distribution of poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS)?

PTFPMS, derived from cyclotrisiloxane (D3F) monomers, exhibits distinct molecular weight profiles depending on the polymerization mechanism:

- Anionic ROP : Using catalysts like lithium silanolates, this method yields polymers with narrow polydispersity indices (PDI < 1.5) due to controlled chain propagation. However, trace moisture or protic impurities can terminate the reaction prematurely.

- Cationic ROP : Employing Lewis acids (e.g., triflic acid) results in broader PDIs (1.8–2.5) due to chain-transfer reactions. While faster, this method requires stringent moisture exclusion.

Comparative studies highlight that anionic ROP is preferable for high-precision applications (e.g., chromatography stationary phases), whereas cationic ROP suits bulk material synthesis .

Basic: What analytical techniques are recommended for characterizing the structure of this compound and its derivatives?

Key techniques include:

- Multinuclear NMR (¹H, ¹³C, ¹⁹F, ²⁹Si) : Resolves stereochemical configurations and confirms substituent connectivity. For example, ²⁹Si NMR distinguishes silanol (-Si-OH) and siloxane (-Si-O-Si-) groups .

- FT-IR Spectroscopy : Identifies Si-O-Si (1,000–1,100 cm⁻¹) and C-F (1,100–1,300 cm⁻¹) vibrational modes .

- Gel Permeation Chromatography (GPC) : Measures molecular weight distribution in polymers .

Advanced: How do hydrophobic interactions and hydrogen bonding influence the adsorption properties of materials functionalized with this compound groups?

Functionalized mesoporous silica (e.g., TFP-MCM-41) demonstrates enhanced adsorption for hydrophobic compounds like dibutyl phthalate (DBP). The 3,3,3-trifluoropropyl groups contribute to:

- Hydrophobic interactions : Alkyl chains of DBP align with fluorinated surfaces.

- Hydrogen bonding : Fluorine atoms act as weak hydrogen-bond acceptors with DBP’s ester hydrogens.

In comparative studies, TFP-MCM-41 exhibited 2–3× higher DBP adsorption capacity than non-fluorinated analogs, demonstrating synergistic effects between hydrophobicity and weak H-bonding .

Basic: What are the key challenges in achieving high-purity this compound during synthesis?

Challenges include:

- Cyclization : Competing formation of cyclotrisiloxanes (D3F) during condensation. This is mitigated by using dilute reaction conditions and controlled stoichiometry.

- Moisture sensitivity : Hydrolysis precursors (e.g., dichlorosilanes) react violently with water, necessitating anhydrous solvents and inert atmospheres.

- Purification : Silanediols are prone to self-condensation; techniques like low-temperature crystallization or high-vacuum distillation are employed .

Advanced: What strategies can be employed to resolve stereochemical complexities in cyclosiloxane derivatives synthesized from this compound?

Cyclotetrasiloxanes derived from D3F polymerization exhibit stereoisomerism due to cis/trans arrangements of substituents. Resolution strategies include:

- Crystallization : Selective isolation of high-symmetry isomers (e.g., trans,trans,trans-tetramethylcyclotetrasiloxane) via solvent recrystallization.

- Dynamic NMR : Low-temperature ¹⁹F NMR distinguishes isomer populations based on chemical shift splitting.

- Chromatography : Chiral stationary phases separate enantiomers in functionalized derivatives .

Basic: What are the primary applications of this compound in material science?

- Fluorosilicone Elastomers : Copolymers exhibit fuel/oil resistance and thermal stability (-50°C to 200°C), used in aerospace seals .

- Chromatography Stationary Phases : PTFPMS-coated columns separate polar analytes (e.g., steroids) due to fluorine-mediated selectivity .

- Hydrophobic Coatings : Functionalized silica particles enhance water repellency in textiles .

Advanced: How does the introduction of 3,3,3-trifluoropropyl groups influence the thermal stability of siloxane polymers?

Fluorinated side chains increase thermal degradation onset temperatures by 50–70°C compared to non-fluorinated analogs. The strong C-F bond (485 kJ/mol) and reduced chain mobility due to steric hindrance contribute to enhanced stability. Thermogravimetric analysis (TGA) shows PTFPMS retains >90% mass at 250°C, making it suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.